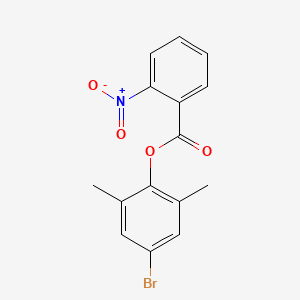
5-isopropyl-1,4,5,6-tetrahydro-1,3,5-triazine-2-thiol
Descripción general
Descripción
Triazines are a class of nitrogen-containing heterocycles. The triazine class includes three isomers, distinguished by the positions of their nitrogen atoms and can be functionalized in various ways to produce a wide range of compounds with diverse chemical properties.
Synthesis Analysis
Triazine derivatives can be synthesized through multiple routes. For example, hexahydro-1,3,5-triazines have been prepared from N-substituted-α-aminoisothiocyanates reacting with diisocyanates, demonstrating the versatility in triazine synthesis methods (Kumar et al., 2006).
Molecular Structure Analysis
Structural determinations of triazine derivatives often involve X-ray crystallography, NMR, and IR spectroscopy. These techniques help elucidate the arrangement of atoms within the molecule and the electronic structure, which is crucial for understanding the chemical behavior of triazines (Díaz‐Ortiz et al., 2003).
Chemical Reactions and Properties
Triazines participate in a variety of chemical reactions, such as cycloadditions, substitutions, and more, leading to a wide array of derivatives. The reactivity of triazine compounds is significantly influenced by the substituents on the triazine ring, enabling the synthesis of compounds with targeted properties (Boesveld & Lappert, 1997).
Physical Properties Analysis
The physical properties of triazine derivatives, such as melting points, boiling points, and solubility, can vary widely depending on the specific substituents attached to the triazine core. These properties are crucial for determining the practical applications of triazine compounds, including their use in materials science and organic electronics (Zou et al., 2011).
Chemical Properties Analysis
Chemical properties, including acidity, basicity, and reactivity towards various reagents, are also determined by the triazine core's substitution pattern. These properties are essential for the compound's application in chemical synthesis and material development. The study by Reinelt et al. (2014), focusing on thiol-ene photopolymerizations, exemplifies the application-driven modification of triazine-based compounds to achieve desired chemical properties (Reinelt et al., 2014).
Mecanismo De Acción
Target of Action
The primary target of 5-isopropyl-1,4,5,6-tetrahydro-1,3,5-triazine-2-thiol is the Thyroid Hormone Receptor β (THR-β) . The THR-β is primarily located in the liver and plays a crucial role in lipid metabolism .
Mode of Action
This compound interacts with its target, the THR-β, by acting as an agonist . This interaction triggers a series of biochemical reactions that lead to changes in lipid metabolism .
Biochemical Pathways
The activation of THR-β by this compound affects the lipid metabolism pathway . This results in beneficial effects on lipid levels, primarily due to its action at the THR-β in the liver .
Pharmacokinetics
Similar compounds have been shown to exhibit excellent safety profiles and efficacy in preclinical models .
Result of Action
The activation of THR-β by this compound leads to a decrease in Low-Density Lipoprotein Cholesterol (LDL-C) and triglycerides . This suggests that the compound may have potential therapeutic benefits in the treatment of dyslipidemia .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-propan-2-yl-1,3,5-triazinane-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3S/c1-5(2)9-3-7-6(10)8-4-9/h5H,3-4H2,1-2H3,(H2,7,8,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDKLAYBAEXZLNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CNC(=S)NC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-5-methyl-4-[(4-nitrophenoxy)methyl]-3-isoxazolecarboxamide](/img/structure/B4704420.png)
![5-[3-ethoxy-5-iodo-4-(2-propyn-1-yloxy)benzylidene]-3-isobutyl-1,3-thiazolidine-2,4-dione](/img/structure/B4704433.png)
![N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B4704436.png)
![4-{[N-ethyl-N-(phenylsulfonyl)glycyl]amino}benzamide](/img/structure/B4704442.png)
![9-ethyl-3-{[4-(3-methoxybenzyl)-1-piperazinyl]methyl}-9H-carbazole](/img/structure/B4704450.png)
![4-[(4-chlorophenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B4704453.png)
![N-[3-(2-ethyl-1-piperidinyl)propyl]-4-methylbenzenesulfonamide](/img/structure/B4704457.png)
![3-(1,5-dimethyl-1H-pyrazol-4-yl)-N-{4-methyl-5-[3-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-2-yl}-5-isoxazolecarboxamide](/img/structure/B4704463.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-phenoxypropanamide](/img/structure/B4704466.png)
![2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}acetamide](/img/structure/B4704473.png)
![1-({1-[(4-fluorobenzyl)sulfonyl]-4-piperidinyl}carbonyl)-4-methylpiperazine](/img/structure/B4704491.png)
![2-[(3-bromobenzyl)thio]-5,6-dimethyl-3-(2-pyridinylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4704499.png)
![1-[4-(difluoromethoxy)-3-ethoxybenzoyl]-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4704505.png)